

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-nonenoic Acid

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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, **2-Amino-8-nonenoic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for acquiring and interpreting this information.

Introduction to 2-Amino-8-nonenoic Acid

2-Amino-8-nonenoic acid is an unsaturated amino acid with a nine-carbon backbone. Its structure, featuring a terminal double bond and an alpha-amino group, makes it a valuable building block in synthetic chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

The molecular structure of **2-Amino-8-nonenoic acid** is presented below.^[1] This structure dictates the spectroscopic signatures we expect to observe.

Caption: Molecular structure of **2-Amino-8-nonenoic acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Amino-8-nonenoic acid**, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals corresponding to the vinylic protons of the terminal alkene, the alpha-proton adjacent to the amino and carboxyl groups, and the aliphatic chain protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for **2-Amino-8-nonenoic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2 (α -H)	~3.7	dd	J = ~8, ~5 Hz
H-8 (vinylic CH)	5.7 - 5.9	ddt	J = ~17, ~10, ~7 Hz
H-9a (vinylic CH_2)	~5.0	dd	J = ~17, ~1.5 Hz (trans)
H-9b (vinylic CH_2)	~4.9	dd	J = ~10, ~1.5 Hz (cis)
H-7 (allylic CH_2)	~2.0	q	J = ~7 Hz
H-3 to H-6 (alkyl CH_2)	1.3 - 1.6	m	-
NH ₂	Variable (broad)	s	-
COOH	Variable (broad)	s	-

Expertise & Experience: The chemical shift of the α -proton (H-2) is influenced by the adjacent electron-withdrawing amino and carboxyl groups. The vinylic protons (H-8, H-9) exhibit characteristic chemical shifts and complex coupling patterns due to geminal, cis, and trans couplings.[2][3][4] The terminal vinylic protons (H-9a and H-9b) are diastereotopic and will have distinct chemical shifts.[3] The allylic protons (H-7) are deshielded by the adjacent double bond. [5]

Predicted ¹³C NMR Spectral Data

The ^{13}C NMR spectrum will clearly show the presence of the carboxyl carbon, the two sp^2 hybridized carbons of the double bond, the α -carbon, and the sp^3 hybridized carbons of the alkyl chain.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Amino-8-nonenoic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (COOH)	~175
C-2 (α -C)	~55
C-8 (vinylic CH)	~139
C-9 (vinylic CH_2)	~114
C-7 (allylic CH_2)	~33
C-3 to C-6 (alkyl CH_2)	25 - 35

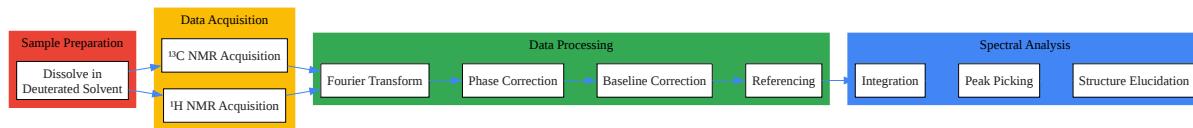
Expertise & Experience: The carboxyl carbon (C-1) will be the most downfield signal.^[6] The sp^2 carbons of the alkene (C-8 and C-9) will appear in the characteristic alkene region of the spectrum.^{[6][7][8]} The α -carbon (C-2) is shifted downfield due to the attached nitrogen and carbonyl group. The remaining aliphatic carbons will appear in the upfield region of the spectrum.^[7]

Experimental Protocol: NMR Spectroscopy

Protocol 1: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **2-Amino-8-nonenoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). Ensure the sample is fully dissolved.
- **Instrument Setup:**
 - **Spectrometer:** A 400 MHz or higher field NMR spectrometer.
 - **Probe:** Standard 5 mm broadband probe.

- Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 200-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).



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Caption: Experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the solid state, amino acids typically exist as zwitterions, which significantly influences their IR spectra.

Predicted IR Spectral Data

The IR spectrum of **2-Amino-8-nonenoic acid** is expected to show characteristic absorption bands for the ammonium group, the carboxylate group, the C=C double bond, and the C-H bonds.

Table 3: Predicted IR Absorption Bands for **2-Amino-8-nonenoic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description of Vibration
N-H (Ammonium)	3000 - 2800 (broad)	N-H stretch
C-H (sp ³ , alkyl)	2960 - 2850	C-H stretch
C-H (sp ² , alkene)	3080 - 3010	=C-H stretch
C=O (Carboxylate)	~1600	Asymmetric COO ⁻ stretch
N-H (Ammonium)	~1500	N-H bend
C=C (Alkene)	~1640	C=C stretch
C-H (Alkene)	~990 and ~910	=C-H out-of-plane bend
C-O (Carboxylate)	~1400	Symmetric COO ⁻ stretch

Expertise & Experience: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration of the ammonium group in a zwitterionic amino acid.[9][10] The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group, which is also characteristic of the zwitterionic form.[10] The presence of the terminal alkene is confirmed by the C=C stretch around 1640 cm⁻¹ and the distinct out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.[11][12][13]

Experimental Protocol: IR Spectroscopy

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis

- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: A single-reflection diamond ATR accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid **2-Amino-8-nonenoic acid** onto the ATR crystal and apply pressure to ensure good contact.
- Sample Spectrum Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For a volatile and thermally stable derivative of **2-Amino-8-nonenoic acid**, electron ionization (EI) could be used. However, for the underivatized amino acid, soft ionization techniques like Electrospray Ionization (ESI) are preferred.

- Molecular Ion (M^+) or Pseudomolecular Ion ($[\text{M}+\text{H}]^+$): The molecular weight of **2-Amino-8-nonenoic acid** is 171.24 g/mol .[\[1\]](#) In ESI-MS, a prominent peak at m/z 172.1 ($[\text{M}+\text{H}]^+$) is

expected in positive ion mode.

- Key Fragmentation Pathways:

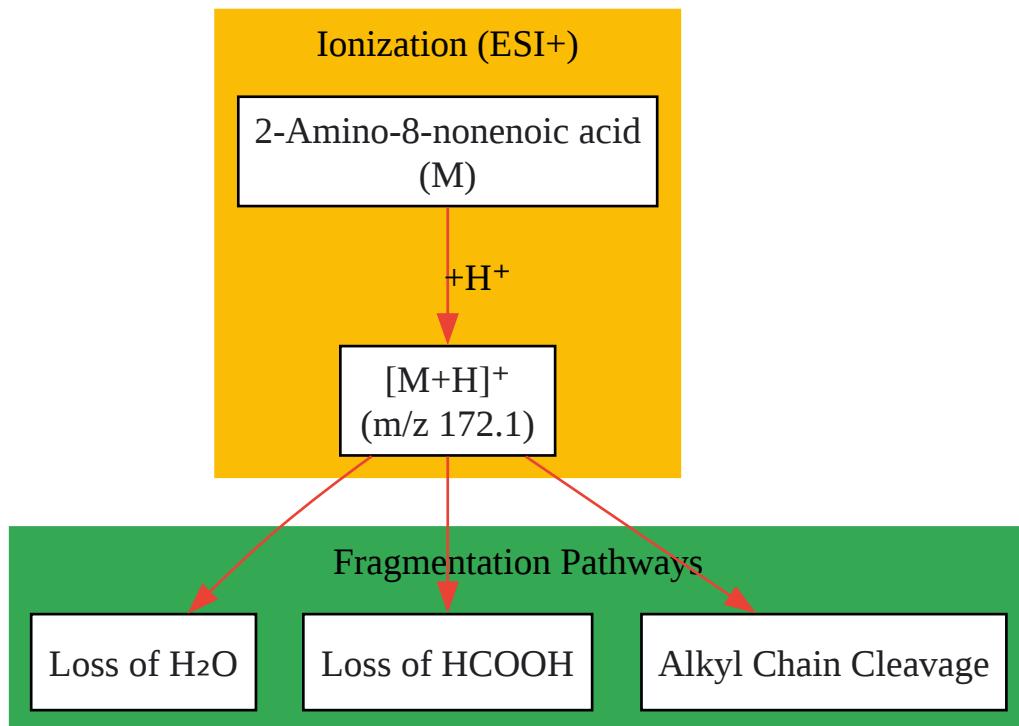
- Loss of H₂O: A fragment ion corresponding to the loss of water from the protonated molecule.
- Loss of COOH (formic acid): A characteristic fragmentation for amino acids, resulting in a loss of 46 Da.
- Cleavage of the Alkyl Chain: Fragmentation along the aliphatic chain will produce a series of fragment ions separated by 14 Da (CH₂).

Experimental Protocol: Mass Spectrometry

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

- Sample Preparation: Prepare a dilute solution of **2-Amino-8-nonenoic acid** (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
- LC Separation (Optional but Recommended):
 - Column: A C18 reversed-phase column is suitable for separating the amino acid from potential impurities.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
- MS Analysis:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
 - Scan Range: m/z 50 - 500.

- Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain a tandem mass spectrum.



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Caption: Logical flow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of **2-Amino-8-nonenoic acid**. While this guide presents predicted data based on fundamental principles and data from analogous structures, it provides a robust framework for researchers to acquire and interpret experimental data for this and similar unsaturated amino acids. The detailed protocols offer a starting point for method development and validation, ensuring the generation of high-quality, reliable spectroscopic data.

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